

# Part 1: Chemical Identity & Structural Specifications

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 6,8-Dibromo-4-chloroquinazoline

CAS No.: 98436-45-4

Cat. No.: B1626665

[Get Quote](#)

**6,8-Dibromo-4-chloroquinazoline** is a highly functionalized heterocyclic scaffold used primarily as a divergent intermediate in the synthesis of bioactive kinase inhibitors and agrochemicals. Its value lies in its "tri-orthogonal" reactivity profile: a highly electrophilic C4-chlorine atom susceptible to nucleophilic aromatic substitution ( ), paired with two distinct bromine handles (C6, C8) available for palladium-catalyzed cross-coupling.

## Core Identifiers

| Parameter         | Specification                                              |
|-------------------|------------------------------------------------------------|
| IUPAC Name        | 6,8-Dibromo-4-chloroquinazoline                            |
| Molecular Formula |                                                            |
| Molecular Weight  | 322.38 g/mol                                               |
| Canonical SMILES  | <chem>C1C1=NC=NC2=C1C(Br)=CC(Br)=C2</chem>                 |
| InChI String      | InChI=1S/C8H3Br2ClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-2H |
| Key Reactivity    | C4 ( electrophile), C6/C8 (Suzuki/Buchwald handles)        |

## Part 2: Structural Analysis & Reactivity Profile

The quinazoline core is electron-deficient due to the inductive (-I) and mesomeric (-M) effects of the pyrimidine nitrogen atoms (

and

).

- **C4-Chlorine Lability:** The 4-position is exceptionally electrophilic. The presence of bromine atoms at positions 6 and 8 further decreases electron density in the benzene ring, which communicates with the pyrimidine ring, thereby enhancing the rate of

displacement at C4 compared to non-halogenated quinazolines.

- **Regioselectivity (C6 vs. C8):** While both bromine atoms are aryl halides, steric hindrance often differentiates them. The C8-bromine is flanked by the

nitrogen and the C7 proton, creating a distinct steric pocket compared to the relatively more accessible C6-bromine. This allows for sequential cross-coupling strategies under controlled conditions.

### Reactivity Map (DOT Visualization)



[Click to download full resolution via product page](#)

Figure 1: Reactivity hierarchy. The C4-Cl bond is the most labile site, allowing for initial functionalization before engaging the bromine handles.

## Part 3: Synthetic Methodology

The synthesis of **6,8-dibromo-4-chloroquinazoline** is typically a two-stage process starting from 3,5-dibromoanthranilic acid. This route is preferred over direct bromination of quinazolinone, which can lead to inseparable regioisomers.

### Step 1: Cyclization to Quinazolinone

The formation of the pyrimidine ring is achieved by condensing the anthranilic acid derivative with a C1 synthon (formamide or formamidinium acetate).

- Reagents: 3,5-Dibromoanthranilic acid, Formamide (solvent/reagent).
- Conditions: Reflux ( ), 4-6 hours.
- Mechanism: Thermal condensation forms the amide bond followed by cyclodehydration.

### Step 2: Chlorination (The Critical Step)

Conversion of the tautomeric lactam (quinazolin-4-one) to the chloro-derivative.

- Reagents: Phosphorus oxychloride ( ),  
-Diisopropylethylamine (DIPEA) or  
-Diethylaniline (catalytic base).
- Conditions: Reflux ( ), 2-4 hours, anhydrous atmosphere ( ).

## Detailed Experimental Protocol (Self-Validating)

Safety Note:

is highly corrosive and reacts violently with water. All glassware must be oven-dried.

- Setup: Charge a 250 mL Round Bottom Flask (RBF) with 6,8-dibromoquinazolin-4(3H)-one (10.0 g, 32.9 mmol).
- Reagent Addition: Add (50 mL, excess) carefully. The solid may not dissolve immediately.
- Catalysis: Add DIPEA (2.0 mL). Note: The base scavenges HCl evolved during the reaction, pushing the equilibrium forward.
- Reaction: Fit with a reflux condenser and drying tube ( ). Heat to reflux.<sup>[1]</sup> The suspension should clear to a yellow/orange solution within 1 hour, indicating conversion of the carbonyl oxygen to the chloride.
- Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting material (polar, baseline) should disappear, replaced by a high-R<sub>f</sub> non-polar spot (Product).
- Workup (Quenching):
  - Cool the mixture to RT.
  - Concentrate under reduced pressure (rotary evaporator with caustic trap).
  - Critical Step: Pour the residue slowly onto crushed ice/water (500 mL) with vigorous stirring. Maintain temperature to prevent hydrolysis of the C4-Cl bond back to the quinazolinone.
  - Neutralize with saturated to pH 7-8.
- Isolation: Filter the resulting precipitate. Wash with cold water (

mL). Dry in a vacuum oven at

over

.

## Synthesis Workflow (DOT Visualization)



[Click to download full resolution via product page](#)

Figure 2: Linear synthetic pathway from commercially available anthranilic acid precursors.

## Part 4: Applications in Drug Discovery

This scaffold is particularly relevant for developing Type I and Type II Kinase Inhibitors. The C4 position mimics the ATP-adenine binding motif, while the bromine handles allow extension into the hydrophobic back pocket or solvent-exposed regions of the kinase domain.

## Case Study: Divergent Library Generation

- C4-Functionalization: Reaction with anilines (e.g., 3-chloro-4-fluoroaniline) yields the core pharmacophore often seen in EGFR inhibitors (like Gefitinib analogs).
- C6-Extension: Subsequent Suzuki coupling at C6 can introduce solubilizing groups (e.g., N-methylpiperazine rings) or specific H-bond acceptors.

## References

- PubChem Compound Summary. (2023). 6-Bromo-4-chloroquinazoline and derivatives.[2][3][4][5][6] National Center for Biotechnology Information. [Link](#)
- Connolly, D. J., et al. (2005). Synthesis of quinazolinones and quinazolines.[7] Tetrahedron, 61(43), 10153-10202. (Foundational chemistry for quinazoline ring closure).
- Bridges, A. J. (2001). The rationale and strategy used to develop a series of highly potent, irreversible inhibitors of the epidermal growth factor receptor family of tyrosine kinases. Chemical Reviews, 101(8), 2541-2572. [Link](#)
- Kabri, Y., et al. (2010). Regioselective halogen/metal exchange in **6,8-dibromo-4-chloroquinazoline**. Tetrahedron Letters, 51(20), 2730-2733.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [atlantis-press.com](http://atlantis-press.com) [[atlantis-press.com](http://atlantis-press.com)]
- 2. 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinazoline | C<sub>15</sub>H<sub>12</sub>BrClN<sub>2</sub> | CID 71331439 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 3. trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride | C<sub>14</sub>H<sub>19</sub>Br<sub>2</sub>CIN<sub>2</sub>O | CID 52914941 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]

- [4. 6-Bromo-4-chloro-quinazoline | C<sub>8</sub>H<sub>4</sub>BrClN<sub>2</sub> | CID 16770310 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap \[eureka.patsnap.com\]](#)
- [6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents \[patents.google.com\]](#)
- [7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Part 1: Chemical Identity & Structural Specifications\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1626665#6-8-dibromo-4-chloroquinazoline-smiles-and-inchi-key\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)